molecular formula C18H18N2OS3 B2970893 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 941923-09-7

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2970893
CAS No.: 941923-09-7
M. Wt: 374.54
InChI Key: CDOYELYPZBHRCS-UHFFFAOYSA-N
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Description

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic small molecule investigated for its potential as a modulator of protein kinase activity. Its molecular architecture, incorporating distinct thiazole and thiophene heterocyclic systems, is characteristic of scaffolds designed to interact with the ATP-binding pockets of various kinases. Research into this compound focuses on its utility as a chemical probe to dissect complex intracellular signaling cascades, particularly those involved in cellular proliferation and survival. The compound serves as a valuable tool for researchers exploring the pathophysiology of kinase-driven processes and for the in vitro evaluation of novel therapeutic targets. Studies on analogous thiazole-containing compounds have demonstrated their significance in medicinal chemistry, showing potent inhibitory effects on specific kinases, which underpins the research value of this specific molecule (source) . Its mechanism of action is believed to involve competitive inhibition at the kinase domain, thereby disrupting downstream phosphorylation events and signaling pathways (source) . This acetamide derivative is strictly for use in laboratory research to advance the understanding of cell signaling mechanisms.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS3/c1-13-4-6-14(7-5-13)11-23-18-20-15(12-24-18)9-17(21)19-10-16-3-2-8-22-16/h2-8,12H,9-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOYELYPZBHRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H17N3OS3C_{20}H_{17}N_{3}OS_{3}, with a molecular weight of approximately 411.56 g/mol. The structural configuration includes a thiazole ring, a thiophenyl group, and an acetamide moiety, contributing to its biological properties.

Mechanisms of Biological Activity

Research indicates that thiazole derivatives often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific mechanisms by which This compound exerts its effects may involve:

  • PPAR Modulation : Similar compounds have been shown to act as ligands for peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolism and inflammation .
  • Cell Cycle Regulation : Studies suggest that thiazole derivatives can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
  • Antimicrobial Activity : Thiazole compounds have demonstrated broad-spectrum antimicrobial properties, affecting bacterial cell membrane integrity and inhibiting growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines via PPARγ pathway
AntimicrobialDisrupts bacterial cell membranes
Anti-inflammatoryInhibits LPS-induced nitric oxide production

Case Study: Anticancer Activity

A study evaluating the anticancer potential of thiazole derivatives found that This compound significantly reduced viability in squamous carcinoma (SCC-15) cells. The mechanism was linked to the modulation of PPARγ expression, leading to increased apoptosis markers such as caspase activation .

Case Study: Antimicrobial Properties

In vitro assays demonstrated that thiazole derivatives exhibited potent antimicrobial activity against various bacterial strains. The compound was shown to disrupt membrane integrity, leading to cell lysis and death. This property suggests potential applications in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound’s key structural features include:

  • Thiazole core : Provides a rigid aromatic framework.
  • 4-Methylbenzylthio group : Enhances lipophilicity and may influence target binding.
  • Thiophen-2-ylmethyl acetamide : Contributes to electronic and steric properties.

Comparisons with analogs are summarized below:

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name / ID Structural Differences from Target Compound Key Properties / Activities Source ID
N-(4-Methylthiazol-2-yl)-2-p-tolylacetamide (107a) Replaces thiophen-2-ylmethyl with p-tolyl group MIC: 12.5–6.25 μg/mL (antibacterial); moderate antifungal activity
2-(3,4-Dimethylphenoxy)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide Replaces thiazole with thiadiazole; adds phenoxy group Not specified (structural similarity suggests potential enzyme inhibition)
2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide Replaces thiophen-2-ylmethyl with o-tolyl group Molecular weight: 368.5; no biological data reported
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide Replaces thiophen-2-ylmethyl with dihydrobenzodioxin group Molecular weight: 412.5; increased complexity may affect bioavailability

Physicochemical Properties

  • Lipophilicity : The thiophen-2-ylmethyl group may confer moderate logP values, balancing solubility and membrane permeability.

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